Benzocaine

Description

What is Ethyl 4-aminobenzoate?

Ethyl 4-aminobenzoate is an anesthetic. It is also used for application as a topical pain reliever. It is combined with antipyrine in order to make A/B otic drops. This is utilized to remove of earwax, as well as help relieve pain in the ear. It has an antipruritic and analgesic effects that are used to treat cuts, ulcers and mucosal surfaces as well as hemorrhoids, narcotic pain. Additionally, it is the primary ingredient in anesthetic Ointments. Additionally it also helps to relieve toothache and sore throat and hemorrhoids, oral ulcers as well as anal fissure. Ethyl 4-aminobenzoate as a solid phase has been discovered. It provides an electroactive conducting copolymer that is bonded to the o-anisidine by an electrochemical process that utilizes the cyclic voltammetry technique.

Common chemical reactions of Ethyl 4-aminobenzoate

Ethyl 4-aminobenzoate may be used in the synthesis of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino] benzoate (Schiff base), via reaction with 2-hydroxy-4-methoxybenzaldehyde.

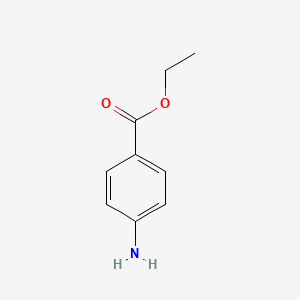

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23239-88-5 (hydrochloride) | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021804 | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

310 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>24.8 [ug/mL] (The mean of the results at pH 7.4), One gram dissolves in about 5 ml alcohol, 2 ml chloroform, in about 4 ml ether, and in 30 to 50 ml of expressed almond oil or olive oil. Also sol in dil acids., Soluble in acid, In water, 1,310 mg/L at 25 °C | |

| Record name | SID56422766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.6X10-4 mm Hg at 25 °C /Estimated/ | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Rhombohedra from ether, Needles from water | |

CAS No. |

94-09-7 | |

| Record name | Benzocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzocaine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RSY48JW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | Benzocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004992 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Modulated Receptor: An In-Depth Technical Guide to the Mechanism of Action of Benzocaine on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocaine, a local anesthetic of the ester class, exerts its therapeutic effect by blocking nerve conduction, a process fundamentally linked to its interaction with voltage-gated sodium channels (Navs). This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's action. It delves into the state-dependent nature of its binding, explores the hydrophobic pathway of channel access, and quantifies its effects on channel gating and kinetics. Detailed experimental protocols and structured data tables are presented to facilitate reproducible research and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear conceptual framework for understanding this compound's intricate relationship with voltage-gated sodium channels.

Core Mechanism of Action: State-Dependent Blockade

This compound's primary mechanism of action is the reversible blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells[1][2]. By binding to these channels, this compound stabilizes them in a non-conducting conformation, thereby preventing the influx of sodium ions that is necessary for membrane depolarization[1][3].

A key concept in understanding this compound's action is the Modulated Receptor Hypothesis . This model posits that local anesthetics, including this compound, exhibit different binding affinities for the various conformational states of the sodium channel: resting (closed), open, and inactivated[4]. This compound demonstrates a higher affinity for the open and inactivated states compared to the resting state. This state-dependent binding is crucial for its clinical efficacy. During periods of high-frequency nerve firing, as seen in pain signaling, sodium channels cycle through the open and inactivated states more frequently, providing more opportunities for high-affinity binding and leading to a more pronounced nerve block.

This compound's action can be dissected into two main components:

-

Lipophilic Block: A voltage-independent, low-affinity block of closed channels.

-

Voltage-Sensor Inhibition: A high-affinity, voltage-dependent block of open and inactivated channels, which is linked to the stabilization of the S4 voltage sensors in domains III and IV.

Quantitative Analysis of this compound's Interaction with Voltage-Gated Sodium Channels

The following tables summarize the quantitative data on this compound's effects on various voltage-gated sodium channel subtypes. These values are critical for comparing the potency and efficacy of this compound across different experimental conditions and channel isoforms.

Table 1: Inhibitory Concentrations (IC50) of this compound on Voltage-Gated Sodium Channels

| Channel Subtype | Experimental Condition | IC50 / K_d | Reference |

| rNav1.4 (inactivation-deficient) | Open-channel block at +30 mV | 81.7 ± 10.6 µM | |

| rNav1.4 (inactivation-deficient) | Resting-channel block at -140 mV | >1 mM (>12-fold higher than open-channel block) | |

| NaChBac | External application | 650 µM | |

| BTX-modified GH3 cells | At -70 mV | 0.2 mM | |

| BTX-modified GH3 cells | At +50 mV | 1.3 mM |

Table 2: Effects of this compound on Sodium Channel Gating Properties

| Channel Subtype | Parameter | Effect of this compound | Quantitative Change | Reference |

| NaV1.5 (WT) | Q_max | Decrease | 0.85 ± 0.03 of control | |

| NaV1.5 (WT) | V_½ of Q-V relationship | Negative shift | From -62 ± 5 mV to -76 ± 4 mV | |

| NaV1.5 (WT) | Slope factor (s) of Q-V | Flattening | From -12 ± 2 mV to -17 ± 2 mV | |

| NaV1.5 (WT) | Peak I_Na | Decrease | 58% ± 1% | |

| NaV1.5 (F1759K) | Q_max | No change | 1.0 ± 0.01 of control | |

| NaV1.5 (F1759K) | V_½ of Q-V relationship | Negative shift | From -69 ± 2 mV to -76 ± 2 mV | |

| rNav1.4 (inactivation-deficient) | Midpoint voltage shift | Hyperpolarizing shift | -34 mV (with 300 µM this compound) | |

| NaChBac | Steady-state inactivation | Hyperpolarizing shift | Statistically significant |

Binding Sites and Pathways of Access

This compound, being a small and neutral molecule, is thought to access its binding site within the inner pore of the sodium channel primarily through a hydrophobic pathway . This pathway involves the drug partitioning into the lipid bilayer of the cell membrane and then diffusing laterally to access the channel's inner pore through fenestrations, which are small openings in the protein structure. This is in contrast to charged local anesthetics, which primarily access the binding site through the hydrophilic pathway that opens when the channel's activation gate is open.

Molecular modeling and mutagenesis studies have identified key amino acid residues within the S6 transmembrane segments of domains I, III, and IV that are crucial for local anesthetic binding. Specifically, a phenylalanine residue in the DIVS6 segment (Phe1759 in NaV1.5) has been shown to be critical for the high-affinity, use-dependent block by many local anesthetics. While this compound is neutral, it still interacts with this region, contributing to the stabilization of the inactivated state.

Molecular dynamics simulations have suggested two likely binding sites for this compound within the pore:

-

Just above the activation gate: In a hydrophobic pocket.

-

At the entrance to the lateral lipid-filled fenestrations.

Experimental Protocols

The following section details the methodologies for key experiments cited in the study of this compound's mechanism of action.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology. It allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential.

Objective: To measure the effects of this compound on the macroscopic sodium currents and gating properties of voltage-gated sodium channels expressed in a cell line (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably expressing the desired sodium channel subtype.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling micropipettes.

-

External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, pH 7.4, bubbled with 95% O2–5% CO2.

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to an appropriate confluency.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Using the micromanipulator, approach a cell with the micropipette and apply slight positive pressure.

-

Once a dimple is observed on the cell surface, release the positive pressure to form a high-resistance (GΩ) seal.

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

-

Apply a series of voltage steps to elicit sodium currents and measure parameters such as current-voltage (I-V) relationships, steady-state activation and inactivation, and recovery from inactivation.

-

Perfuse the cell with the external solution containing this compound at various concentrations and repeat the voltage protocols to determine its effects.

-

-

Data Analysis: Analyze the recorded currents to determine IC50 values, shifts in gating parameters, and effects on channel kinetics.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to this compound's mechanism of action.

Caption: Hydrophobic pathway of this compound accessing its binding site.

Caption: State-dependent binding of this compound (Modulated Receptor Hypothesis).

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Conclusion

This compound's mechanism of action on voltage-gated sodium channels is a multifaceted process characterized by state-dependent binding, access to its receptor via a hydrophobic pathway, and a quantifiable impact on channel gating kinetics. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a detailed understanding of these mechanisms, supported by quantitative data and established experimental protocols. The provided visualizations serve to clarify the complex interactions and workflows involved in the study of this widely used local anesthetic. A thorough comprehension of these fundamental principles is essential for the rational design and development of novel channel-blocking therapeutics with improved efficacy and safety profiles.

References

The Discovery and Synthesis of Benzocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and chemical synthesis of benzocaine, a widely used local anesthetic. It details the pivotal work of its discoverer, Eduard Ritsert, and elucidates the primary synthetic pathways. This document offers a comparative analysis of these methods, supported by quantitative data, and provides detailed experimental protocols for their replication. Furthermore, this guide employs Graphviz visualizations to illustrate the chemical transformations and experimental workflows, serving as a comprehensive resource for researchers, chemists, and professionals in drug development.

Discovery and Historical Context

This compound, chemically known as ethyl 4-aminobenzoate, was first synthesized in 1890 by the German chemist Eduard Ritsert.[1][2] The discovery was a significant milestone in the search for synthetic local anesthetics, driven by the need for alternatives to cocaine, which, despite its effectiveness, exhibited undesirable side effects and addictive properties. Ritsert's synthesis of this simpler ester of para-aminobenzoic acid (PABA) provided a compound with effective local anesthetic properties but with a markedly better safety profile. The new compound was introduced to the market in 1902 under the trade name "Anästhesin".[1][2]

Initially, Ritsert's work was part of a broader effort in the late 19th and early 20th centuries to understand the structure-activity relationships of anesthetic compounds. The core structure of this compound, a simple amino ester, became a foundational pharmacophore for the development of many subsequent local anesthetics.

Key Synthesis Pathways

There are two primary methods for the synthesis of this compound that have been historically and are currently significant:

-

Fischer Esterification of p-Aminobenzoic Acid (PABA) : A direct esterification of PABA with ethanol in the presence of an acid catalyst.

-

Reduction of Ethyl 4-Nitrobenzoate : The original method employed by Ritsert, involving the reduction of the nitro group of an esterified precursor.

The following sections provide a detailed examination of these two pathways, including experimental protocols and quantitative data.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the two primary synthesis methods for this compound, compiled from various experimental reports.

| Parameter | Fischer Esterification of PABA | Reduction of Ethyl 4-Nitrobenzoate |

| Typical Yield | 62.0% - 93.3% | 84.2% - 100% |

| Melting Point | 88-91°C | 86-87°C |

| Purity | High, dependent on recrystallization | Reported as high as 99.9% |

| Key Reagents | p-Aminobenzoic acid, Ethanol, Sulfuric Acid | Ethyl 4-nitrobenzoate, Tin (or Iron), Hydrochloric Acid |

Experimental Protocols

Fischer Esterification of p-Aminobenzoic Acid (PABA)

This method is a classic example of a Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester.

Reaction:

Detailed Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.

-

Acid Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirred solution. A precipitate of the PABA salt is expected to form.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.

-

Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature. In a separate 200 mL beaker, prepare a solution of 30 mL of ice water. Pour the cooled reaction mixture into the ice water.

-

Precipitation: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate until the evolution of carbon dioxide ceases and the pH of the solution is approximately 8. This will neutralize the sulfuric acid and precipitate the crude this compound.

-

Isolation and Purification: Collect the crude this compound precipitate by vacuum filtration. Wash the solid with three 10 mL portions of cold water.

-

Drying and Characterization: Allow the product to air dry or in a low-temperature oven. The final product should be a white crystalline solid. Determine the yield and characterize by melting point analysis and spectroscopy if desired.

Reduction of Ethyl 4-Nitrobenzoate

This was the original route to this compound. It involves the initial esterification of 4-nitrobenzoic acid, followed by the reduction of the nitro group to an amine. A common laboratory adaptation involves the reduction of p-nitrobenzoic acid followed by esterification. The direct reduction of the ester is presented here as a key historical and industrial method.

Reaction:

Detailed Methodology:

-

Reaction Setup: In a 1-liter round-bottom flask, place 5.0 g of p-nitrobenzoic acid, 12 g of granulated tin, and 25 mL of concentrated hydrochloric acid.

-

Reaction Initiation: Fit the flask with a reflux condenser and gently heat the mixture until the reaction commences. Once the reaction begins, remove the heat source.

-

Reaction Progression: Shake the flask frequently to ensure the insoluble acid is incorporated into the reaction mixture. Occasional gentle warming may be necessary to maintain the reaction. After approximately 20 minutes, most of the tin will have reacted, and a clear solution should remain.

-

Isolation of the Amine Salt: Allow the reaction mixture to cool to room temperature and decant the liquid into a 1-liter beaker. Wash the remaining tin with 15 mL of water and add the washings to the beaker.

-

Neutralization and Precipitation of Tin Hydroxide: Add concentrated ammonia solution to the beaker until the solution is just alkaline to litmus paper. This will precipitate hydrated tin oxide.

-

Removal of Tin Salts: Filter the mixture to remove the tin oxide precipitate and wash the precipitate thoroughly with water.

-

Acidification and Product Isolation: Acidify the filtrate with glacial acetic acid and evaporate the solution on a water bath until crystals of p-aminobenzoic acid begin to form.

-

Crystallization and Collection: Cool the solution in an ice bath to complete the crystallization. Collect the crystals of p-aminobenzoic acid by suction filtration.

-

Esterification: The resulting p-aminobenzoic acid can then be esterified to this compound using the Fischer esterification protocol described in section 4.1.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Fischer Esterification Pathway for this compound Synthesis.

Caption: Two-Step Synthesis of this compound via Reduction and Esterification.

Caption: Comparative Experimental Workflows for this compound Synthesis.

References

chemical properties and structure of ethyl 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for ethyl 4-aminobenzoate. Commonly known as benzocaine, this compound is a widely utilized local anesthetic. This document summarizes key quantitative data, details experimental methodologies, and visualizes its mechanism of action.

Chemical Properties and Structure

Ethyl 4-aminobenzoate is a white crystalline powder.[1] Structurally, it is the ethyl ester of 4-aminobenzoic acid. This structure confers its characteristic chemical properties and biological activity.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | ethyl 4-aminobenzoate |

| CAS Number | 94-09-7[2] |

| Molecular Formula | C₉H₁₁NO₂[2] |

| Molecular Weight | 165.19 g/mol [2] |

| SMILES String | CCOC(=O)c1ccc(N)cc1[2] |

| InChI Key | BLFLLBZGZJTVJG-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 88-90 °C | |

| Boiling Point | 172 °C @ 12.75 mmHg | |

| pKa | 2.51 (Calculated from pKb of 11.49) | |

| Solubility | Sparingly soluble in water; Soluble in ethanol, chloroform, ethyl ether, and dilute acids. | |

| Vapor Pressure | 0.000589 mmHg @ 25°C |

Spectroscopic Data

| Spectrum | Key Peaks/Shifts (δ) | Source |

| IR (film) cm⁻¹ | 3424, 3345, 3224, 1685, 1636, 1598, 1515, 1367, 1312, 1281, 1173, 773 | |

| ¹H NMR (300 MHz, CDCl₃) | 1.36 (t, 3H), 4.04 (brs, 2H), 4.31 (q, 2H), 6.63 (d, 2H), 7.85 (d, 2H) | |

| ¹³C NMR (75 MHz, CDCl₃) | 14.6 (CH₃), 60.4 (CH₂), 114.0 (Ar-CH), 120.5 (Ar-q), 131.7 (Ar-CH), 151.0 (Ar-q), 166.9 (C=O) |

Experimental Protocols

Synthesis of Ethyl 4-Aminobenzoate via Catalytic Reduction

This protocol describes the synthesis of ethyl 4-aminobenzoate from ethyl p-nitrobenzoate using a platinum oxide catalyst.

Materials:

-

Ethyl p-nitrobenzoate (recrystallized from alcohol, m.p. 57°C)

-

95% Ethanol

-

Platinum oxide catalyst

-

Hydrogen gas

-

Ether

Procedure:

-

In a reaction bottle suitable for catalytic reduction, dissolve 19.5 g (0.1 mole) of ethyl p-nitrobenzoate in 150 cc of 95% ethanol.

-

Add 0.2 g of platinum oxide catalyst to the solution.

-

Place the reaction bottle in a catalytic reduction apparatus and shake the mixture under hydrogen pressure until three molecular equivalents of hydrogen have been absorbed. This process typically takes about seven minutes.

-

Once the reaction is complete, filter the mixture to remove the platinum catalyst.

-

Remove the ethanol from the filtrate by distillation.

-

Recrystallize the resulting crude ethyl p-aminobenzoate from approximately 40 cc of ether.

-

The expected yield of purified ethyl p-aminobenzoate, with a melting point of 89–90°C, is between 15–16.5 g (91–100% of the theoretical amount).

Infrared (IR) Spectrum Analysis

IR spectroscopy is a fundamental technique for the identification and purity assessment of ethyl 4-aminobenzoate.

Sample Preparation (KBr Pellet Method):

-

Finely grind a small amount of the ethyl 4-aminobenzoate sample with anhydrous potassium bromide (KBr) powder.

-

Press the mixture under high pressure to form a transparent pellet. KBr is used as it is transparent in the IR region.

Analysis: The IR spectrum of ethyl 4-aminobenzoate displays characteristic absorption bands corresponding to its functional groups. By comparing the obtained spectrum with a reference spectrum, one can confirm the identity of the compound. The presence of unexpected absorption bands may indicate impurities. For instance, contamination with 4-aminobenzoic acid would show characteristic carbonyl stretching bands from the carboxylic acid, which differ from those of the ester.

Mechanism of Action as a Local Anesthetic

Ethyl 4-aminobenzoate functions as a local anesthetic by blocking nerve signals in the body. It achieves this by inhibiting the voltage-gated sodium channels in the nerve cell membranes, which prevents the transmission of pain signals.

References

An In-depth Technical Guide to the Metabolism of Benzocaine and its Hydrolysis to p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzocaine, a widely utilized local anesthetic, undergoes metabolic transformation primarily through hydrolysis of its ester linkage, yielding p-aminobenzoic acid (PABA) as the principal metabolite. This biotransformation is a critical determinant of the drug's pharmacokinetic profile and duration of action. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, with a focus on the enzymatic hydrolysis to PABA. It includes a summary of the enzymes involved, detailed experimental protocols for studying its metabolism in vitro, and a discussion of other relevant metabolic pathways.

Introduction

This compound (ethyl 4-aminobenzoate) is an ester-type local anesthetic commonly used for topical pain relief. Its efficacy and systemic safety are intrinsically linked to its metabolic fate. The primary route of this compound metabolism is the hydrolysis of its ethyl ester bond, a reaction catalyzed by various esterases present in plasma and tissues. This process leads to the formation of p-aminobenzoic acid (PABA) and ethanol. Understanding the kinetics and mechanisms of this metabolic pathway is crucial for drug development, toxicological assessment, and optimizing therapeutic applications.

Metabolic Pathways of this compound

This compound is subject to several metabolic transformations, with hydrolysis being the most significant. Other pathways include N-acetylation and N-hydroxylation.

Primary Metabolic Pathway: Hydrolysis to p-Aminobenzoic Acid

The predominant metabolic fate of this compound is its rapid hydrolysis to PABA.[1] This reaction is primarily mediated by pseudocholinesterase (butyrylcholinesterase) in the plasma and by carboxylesterases in the liver and other tissues.[1][2]

dot

Caption: Major metabolic pathways of this compound.

Secondary Metabolic Pathways

While hydrolysis is the main route, this compound can also be metabolized through:

-

N-Acetylation: The amino group of this compound can be acetylated by N-acetyltransferases to form N-acetylthis compound.[3]

-

N-Hydroxylation: Cytochrome P450 enzymes can catalyze the N-hydroxylation of this compound, forming N-hydroxythis compound. This metabolite has been implicated in the rare but serious adverse effect of methemoglobinemia.[4]

PABA, the primary metabolite of hydrolysis, can also undergo further N-acetylation.

Quantitative Data on this compound Hydrolysis

A thorough review of the scientific literature did not yield specific Michaelis-Menten constants (Km and Vmax) for the hydrolysis of this compound by human plasma pseudocholinesterase or liver carboxylesterases. However, kinetic data for structurally similar ester local anesthetics, such as procaine, can provide some context for the enzymatic activity. It is important to note that the following data is not for this compound and should be interpreted with caution.

| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Procaine | Human Liver Carboxylesterase (hCE-1) | 202 | 0.589 (pmol/min/mg) | |

| Cocaine | Human Intestinal Carboxylesterase (hiCE/CES2) | 202 | 589 (pmol/min) |

Note: The absence of specific kinetic data for this compound highlights a potential area for future research to better characterize its metabolic profile.

One study on the non-enzymatic, base-catalyzed hydrolysis of this compound estimated a second-order rate constant of 2.4 x 10-9 L/mole-sec, which corresponds to half-lives of 91 years at pH 7 and 9 years at pH 8, indicating that enzymatic catalysis is essential for its rapid metabolism in the body.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies on this compound metabolism.

In Vitro this compound Hydrolysis Assay using Human Liver Microsomes

This protocol is designed to determine the rate of this compound hydrolysis to PABA in a controlled in vitro environment using human liver microsomes, which are rich in carboxylesterases.

Materials:

-

This compound

-

p-Aminobenzoic acid (PABA) standard

-

Pooled human liver microsomes (commercially available)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC system with UV or mass spectrometry detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).

-

Prepare a series of working solutions of this compound by diluting the stock solution in 0.1 M phosphate buffer (pH 7.4) to achieve the desired final concentrations for the assay (e.g., ranging from 1 µM to 100 µM).

-

Prepare a stock solution of PABA in the same manner to be used as a standard for HPLC analysis.

-

On the day of the experiment, thaw the human liver microsomes on ice. Once thawed, dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in ice-cold 0.1 M phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the incubator or water bath to 37°C.

-

In microcentrifuge tubes, add the diluted human liver microsome suspension.

-

Add the this compound working solutions to the tubes to initiate the reaction. The final volume of the incubation mixture should be consistent across all samples (e.g., 200 µL).

-

To initiate the metabolic reaction, add the NADPH regenerating system to the incubation mixtures. For control samples (to measure non-NADPH dependent hydrolysis), add an equal volume of phosphate buffer instead.

-

Incubate the tubes at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile to the incubation mixture. This will precipitate the proteins and stop the enzymatic activity.

-

Vortex the tubes vigorously for 30 seconds.

-

-

Sample Processing:

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to new tubes for HPLC analysis.

-

dot

Caption: Experimental workflow for in vitro this compound metabolism.

HPLC Method for the Quantification of this compound and p-Aminobenzoic Acid

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its primary metabolite, PABA.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a ratio of 70:30 (aqueous:organic), which can be optimized for better separation.

-

Flow Rate: A flow rate of 1.0 mL/min is often suitable.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection:

-

UV Detection: this compound and PABA can be detected by UV absorbance at a wavelength around 280-290 nm.

-

Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, an MS detector can be used. The instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for the specific m/z of this compound and PABA.

-

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions containing known concentrations of both this compound and PABA in the same matrix as the experimental samples (e.g., a mixture of phosphate buffer and acetonitrile).

-

Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration for each analyte.

-

-

Sample Analysis:

-

Inject the supernatant from the in vitro metabolism assay into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to this compound and PABA based on their retention times, which are determined by injecting the pure standards.

-

Integrate the peak areas for this compound and PABA in the sample chromatograms.

-

-

Data Analysis:

-

Using the calibration curves, determine the concentration of this compound remaining and PABA formed at each time point.

-

The rate of this compound metabolism can be calculated from the decrease in its concentration over time, and the rate of PABA formation can be calculated from the increase in its concentration.

-

Conclusion

The hydrolysis of this compound to p-aminobenzoic acid is a rapid and efficient metabolic process, primarily driven by plasma pseudocholinesterase and hepatic carboxylesterases. This biotransformation is central to the drug's pharmacokinetic profile and limits its systemic exposure and potential toxicity. While the major metabolic pathways are well-established, a notable gap exists in the literature regarding the specific kinetic parameters (Km and Vmax) for the enzymes responsible for this compound hydrolysis. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these parameters and further elucidate the nuances of this compound metabolism. Such studies are essential for advancing our understanding of this widely used local anesthetic and for the continued development of safe and effective drug therapies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Involvement of liver carboxylesterases in the in vitro metabolism of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C9H11NO2 | CID 2337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of the methemoglobin forming metabolites of this compound and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Benzocaine: A Technical Guide for Topical Anesthesia Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of benzocaine, a widely used topical anesthetic. It delves into its core mechanism of action, quantitative pharmacodynamic parameters, influential factors affecting its efficacy, and critical safety considerations, including systemic toxicity and methemoglobinemia. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation in the field of topical anesthesia.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1] Pain sensation is initiated by the stimulation of nerve endings, leading to an influx of sodium ions through VGSCs, which causes depolarization of the nerve membrane and the propagation of an action potential.[1] this compound reversibly binds to these channels, inhibiting the influx of sodium ions and thereby preventing the generation and conduction of nerve impulses.[1]

This compound, being a weak base with a low pKa of approximately 2.6, exists predominantly in its non-ionized form at physiological pH.[1] This high lipid solubility allows it to readily diffuse across the nerve cell membrane into the axoplasm.[1] Once inside the cell, an equilibrium is established between the non-ionized and ionized forms. The ionized form of this compound then binds to a specific receptor site within the pore of the voltage-gated sodium channel, specifically on the α subunit. This binding stabilizes the channel in its inactivated state, preventing its return to the resting state and subsequent opening upon stimulation. Molecular modeling studies suggest that the aromatic ring of this compound interacts with hydrophobic residues within the channel pore, while its overall neutral charge allows it to access the binding site from the lipid phase of the membrane.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's blockade of voltage-gated sodium channels.

Quantitative Pharmacodynamic Parameters

The following tables summarize key quantitative pharmacodynamic parameters for this compound as a topical anesthetic. Data has been compiled from various in vitro and in vivo studies.

Table 1: Pharmacodynamic Efficacy of Topical this compound Formulations

| Parameter | Formulation | Concentration | Onset of Action | Duration of Action | Study Population | Reference |

| Anesthetic Effect | Gel | 20% | ~1 minute | 15-20 minutes | Adults (mucosal) | |

| Gel | 10% and 20% | Statistically more rapid than placebo | - | Adults with toothache | ||

| Lipospheres | - | 6 minutes | 53 minutes | Rabbit cornea | ||

| Pain Relief | Gel | 20% | - | - | Adults (maxillary infiltration) |

Table 2: In Vitro Skin Permeation of this compound

| Parameter | Vehicle | Skin Model | Flux (Jss) | Permeability Coefficient (Kp) | Reference |

| Permeation | Liposomal Gel (BL10) | Pig esophagus mucosa | Higher than commercial 20% gel | - | |

| Permeation | Plain Gel (B10) | Pig esophagus mucosa | Higher than commercial 20% gel | - | |

| Permeation | Bioadhesive films | Pig ear skin | Higher than commercial creams | - |

Note: Specific quantitative values for IC50, Kd, Jss, and Kp are highly dependent on the experimental conditions (e.g., specific sodium channel subtype, skin model, vehicle composition) and are not consistently reported across the literature in a standardized format.

Factors Influencing Anesthetic Effect

The clinical efficacy of topical this compound is influenced by a multitude of factors related to its formulation, the physiological state of the application site, and the application technique.

-

Concentration: Higher concentrations of this compound (typically ranging from 10% to 20%) are used to achieve a sufficient anesthetic effect due to its slow absorption. Studies have shown a dose-response relationship, with 20% this compound gel being more efficacious than 10% gel for toothache pain.

-

Formulation and Vehicle: The vehicle in which this compound is formulated significantly impacts its release and permeation. Liposomal formulations and bioadhesive films have been shown to prolong the duration of action and enhance skin permeation compared to conventional creams and gels. The inclusion of penetration enhancers, such as dimethylsulfoxide (DMSO), can also increase the flux of this compound across the skin.

-

Application Site and Skin Integrity: this compound is poorly absorbed through intact skin. Absorption is significantly increased when applied to mucous membranes or damaged, abraded, or inflamed skin, which can increase the risk of systemic toxicity.

-

Application Duration and Occlusion: The duration of application can influence the depth and intensity of anesthesia. Occlusion of the application site can enhance hydration of the stratum corneum and increase drug penetration.

Logical Relationships of Influential Factors

References

An In-Depth Technical Guide to the Research Potential of Benzocaine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the core research and development landscape for benzocaine analogues and derivatives. It is designed to be a technical resource for professionals in drug discovery and development, offering detailed insights into the synthesis, biological evaluation, and future potential of these compounds. This guide summarizes quantitative data, provides detailed experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this important class of local anesthetics.

Introduction: Beyond Topical Anesthesia

This compound, a simple ester of para-aminobenzoic acid (PABA), has long been a staple in topical anesthetic formulations. Its mechanism of action, primarily through the blockade of voltage-gated sodium channels (Nav), effectively numbs nerve endings, providing temporary relief from pain.[1][2][3][4][5] However, the therapeutic potential of this compound's structural scaffold extends far beyond its current applications. Researchers are actively exploring a diverse range of analogues and derivatives with the aim of enhancing potency, prolonging duration of action, reducing toxicity, and even discovering novel therapeutic applications in areas such as oncology and infectious diseases.

This guide delves into the key aspects of this compound analogue research, providing a foundation for further investigation and development.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and its analogues is the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons. By binding to a specific site within the channel pore, these molecules stabilize the inactivated state of the channel, preventing the influx of sodium ions that is necessary for depolarization. This leads to a conduction block, preventing the transmission of pain signals to the central nervous system.

The interaction of this compound analogues with the sodium channel is a dynamic process influenced by the conformational state of the channel (resting, open, or inactivated). This state-dependent binding is a key area of research for developing more selective and potent local anesthetics.

Quantitative Data on this compound Analogues

A critical aspect of drug development is the quantitative assessment of a compound's potency, efficacy, and safety. The following tables summarize key quantitative data for this compound and a selection of its analogues, providing a comparative overview. It is important to note that values can vary depending on the specific experimental conditions.

| Compound | IC50 (µM) for Sodium Channel Block | Reference |

| This compound | 100 - 300 | |

| Lidocaine | 50 - 200 | |

| Tetracaine | 10 - 50 | |

| Halogenated Derivatives | Varies (often increased potency) |

Table 1: Comparative Potency (IC50) of Local Anesthetics.

| Compound | LD50 (mg/kg, animal model) | Reference |

| This compound | 2500 (rat, oral) | |

| Lidocaine | 220 (rat, oral) | |

| Bupivacaine | 54 (rat, oral) |

Table 2: Comparative Acute Toxicity (LD50) of Local Anesthetics.

| Compound/Formulation | Duration of Anesthesia (animal model) | Efficacy Metric | Reference |

| 20% this compound Gel | ~10-20 minutes (human) | Onset of action ~1 min | |

| Lidocaine/Prilocaine Cream | >60 minutes (human) | Superior to this compound in some studies | |

| This compound-loaded liposomes | Prolonged duration vs. plain drug | Increased intensity and duration | |

| This compound bioadhesive films | Significantly prolonged vs. commercial creams | Higher in vitro permeation |

Table 3: Comparative Efficacy of this compound Formulations and Analogues.

Experimental Protocols

This section provides detailed methodologies for key experiments in the research and development of this compound analogues.

Synthesis of a Halogenated this compound Derivative (Example: 2-Chloro-4-aminobenzoic acid ethyl ester)

Objective: To synthesize a halogenated derivative of this compound to potentially enhance lipophilicity and potency.

Materials:

-

2-Chloro-4-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Esterification:

-

In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-chloro-4-nitrobenzoate.

-

-

Reduction of the Nitro Group:

-

Dissolve the crude ester in ethanol.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Slowly add the tin(II) chloride solution to the ester solution at 0°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Make the solution alkaline by adding a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 2-chloro-4-aminobenzoic acid ethyl ester.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Confirm the structure of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

In Vitro Cytotoxicity Assay on Human Keratinocytes

Objective: To assess the potential toxicity of novel this compound analogues on skin cells.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound analogue stock solutions in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplates

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Seed the cells into 96-well microplates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogues in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plates for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

-

In Vivo Topical Anesthetic Efficacy (Rat Tail-Flick Test)

Objective: To evaluate the duration and intensity of the anesthetic effect of a topical formulation of a this compound analogue.

Materials:

-

Male Wistar rats (200-250 g)

-

Topical formulation of the this compound analogue

-

Placebo formulation (vehicle only)

-

Tail-flick analgesia meter (radiant heat source)

-

Stopwatch

Procedure:

-

Acclimatization:

-

Acclimatize the rats to the testing environment and the restraining device for several days before the experiment.

-

-

Baseline Measurement:

-

Determine the baseline tail-flick latency for each rat by applying the radiant heat source to the tail and measuring the time it takes for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

-

Drug Application:

-

Apply a standardized amount of the topical formulation (test compound or placebo) to a defined area of the rat's tail.

-

-

Efficacy Measurement:

-

At predetermined time intervals after application (e.g., 5, 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the test and placebo groups to determine the onset, peak effect, and duration of the anesthetic action.

-

Potential Research Directions and Workflows

The development of novel this compound analogues and derivatives is a multi-stage process that begins with rational drug design and culminates in clinical evaluation.

Exploring Off-Target Effects and Novel Applications

While the primary target of this compound analogues is the voltage-gated sodium channel, research is emerging on their interactions with other ion channels, such as Transient Receptor Potential (TRP) channels. These channels are involved in the sensation of temperature and pain, and their modulation by this compound derivatives could lead to the development of analgesics with novel mechanisms of action.

Furthermore, the structural scaffold of this compound has been utilized in the design of compounds with antibacterial and anticancer properties, highlighting the versatility of this chemical moiety.

Conclusion and Future Perspectives

The field of this compound analogue research is dynamic and holds significant promise for the development of new and improved therapeutic agents. By leveraging a deeper understanding of structure-activity relationships, exploring novel formulations, and investigating off-target effects, researchers can unlock the full potential of this versatile chemical scaffold. The methodologies and data presented in this guide provide a solid foundation for future research endeavors aimed at translating promising preclinical findings into clinically effective treatments. Continued innovation in this area has the potential to yield not only more effective local anesthetics but also novel therapies for a range of other medical conditions.

References

An In-depth Technical Guide on Benzocaine's Role as a Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underlying benzocaine's function as a voltage-gated sodium channel (VGSC) blocker. It delves into its state-dependent binding, kinetic parameters, and the experimental methodologies used to characterize its activity.

Introduction: The Chemical and Pharmacological Profile of this compound

This compound, the ethyl ester of para-aminobenzoic acid (PABA), is a local anesthetic characterized by its neutral charge at physiological pH due to a low pKa of approximately 2.6.[1] This neutrality is a key determinant of its mechanism of action, allowing it to readily diffuse across neuronal membranes in its uncharged form.[2] Once inside the cytoplasm, it can interact with its target, the voltage-gated sodium channels, from the intracellular side.[2]

Core Mechanism: State-Dependent Blockade of Voltage-Gated Sodium Channels

This compound exerts its anesthetic effect by physically occluding the pore of VGSCs, thereby preventing the influx of sodium ions that is essential for the depolarization phase of an action potential.[3][4] This blockade is not static; rather, it is highly dependent on the conformational state of the sodium channel. The three primary states of the channel—resting (closed), open, and inactivated—exhibit different affinities for this compound.

According to the modulated receptor hypothesis, local anesthetics like this compound bind with higher affinity to the open and inactivated states of the sodium channel compared to the resting state. While this compound can block resting channels, its potency is significantly lower in this conformation. This state-dependent binding explains why this compound is more effective on rapidly firing neurons, as they have a higher proportion of channels in the open and inactivated states.

Molecular dynamics simulations and mutagenesis studies have identified the binding site for this compound within the inner pore of the sodium channel. The binding is characterized by nonspecific, hydrophobic interactions with residues in the S6 transmembrane segments of the channel's domains. Specifically, a phenylalanine residue in domain IV, S6 (DIVS6) is critical for the high-affinity, use-dependent block of many local anesthetics. While this compound is neutral, its polarized structure is thought to interact with this and other hydrophobic residues in the pore.

Quantitative Analysis of this compound-Sodium Channel Interactions

The affinity of this compound for different states of the sodium channel can be quantified by determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values are typically determined using electrophysiological techniques such as patch-clamp.

| Parameter | Channel State | Value | Cell Type/Channel Isoform | Reference |

| IC50 | Resting | > 1 mM (estimated) | Rat Muscle NaV1.4 (inactivation-deficient) | |

| Open | 81.7 ± 10.6 µM | Rat Muscle NaV1.4 (inactivation-deficient) | ||

| Inactivated | 38 µM (calculated) | Myelinated Nerve Fibers | ||

| Tonic Block (Mixed States) | 0.32 ± 0.02 mM | Wild-Type NaV1.5 | ||

| Batrachotoxin-modified (-70 mV) | 0.2 mM | GH3 Cells | ||

| Batrachotoxin-modified (+50 mV) | 1.3 mM | GH3 Cells | ||

| NaChBac | 650 µM | Bacterial Sodium Channel | ||

| Human NaV1.9 | 351 µM | HEK-293 Cells | ||

| Kd | Resting | 260 µM | NaChBac |

Experimental Protocols for Characterizing this compound's Activity

The primary technique for studying the interaction of this compound with sodium channels is patch-clamp electrophysiology , particularly in the whole-cell configuration. This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol is designed to measure the concentration-dependent block of sodium currents by this compound.

4.1.1. Cell Preparation:

-

Cells expressing the desired sodium channel isoform (e.g., HEK-293 cells stably transfected with NaV1.5) are cultured on glass coverslips.

-

Prior to recording, cells are dissociated and transferred to a recording chamber on the stage of an inverted microscope.

4.1.2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 115 K-Gluconate, 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.

4.1.3. Recording Procedure:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).

-

Apply a series of voltage steps to elicit sodium currents. The specific voltage protocol will depend on the channel state being investigated:

-

Resting State Block: From the holding potential, apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to minimize entry into the inactivated state.

-

Inactivated State Block: Introduce a long pre-pulse to a depolarized potential (e.g., -30 mV for 500 ms) to induce inactivation before the test pulse.

-

Open State Block: Use inactivation-deficient mutant channels or toxins that prolong the open state to directly measure block of open channels.

-

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with external solutions containing increasing concentrations of this compound, allowing for equilibration at each concentration.

-

Record the sodium currents at each this compound concentration.

-

Analyze the data by measuring the peak inward current at each concentration and fitting the concentration-response data to the Hill equation to determine the IC50 value.

Protocol for Studying Use-Dependent Block

This protocol assesses the increased block of sodium channels with repetitive stimulation.

-

Follow the general whole-cell patch-clamp procedure as described above.

-

From a negative holding potential (e.g., -120 mV), apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a specific frequency (e.g., 1 Hz, 5 Hz, 10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

Compare the reduction in current amplitude over the pulse train in the absence and presence of this compound. While this compound shows little to no classic use-dependence due to its rapid kinetics, this protocol can reveal subtle frequency-dependent effects.

Visualizing this compound's Interaction with Sodium Channels

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caption: this compound's state-dependent binding to the VGSC.

Caption: Workflow for whole-cell patch-clamp experiments.

Caption: Conformational states of the voltage-gated sodium channel.

References

- 1. Effects of this compound on the kinetics of normal and batrachotoxin-modified Na channels in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Block of Inactivation-deficient Na+ Channels by Local Anesthetics in Stably Transfected Mammalian Cells: Evidence for Drug Binding Along the Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. fda.gov [fda.gov]

The Solubility Profile of Benzocaine: A Technical Guide for Pharmaceutical Scientists

An in-depth examination of the solubility characteristics of benzocaine in various solvents, providing critical data and methodologies for researchers, scientists, and drug development professionals.

This compound, a widely used local anesthetic, exhibits variable solubility in different solvent systems, a critical factor influencing its formulation, bioavailability, and efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols for solubility determination, and an exploration of the underlying physicochemical principles governing its dissolution.

Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of solvents, with the data presented below in a standardized format to facilitate comparison. The solubility is influenced by factors such as the solvent's polarity, hydrogen bonding capacity, and the temperature of the system.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction |

| Water | 5 | 0.041 | 0.0025 | - |

| Water | 10 | 0.052 | 0.0031 | - |

| Water | 20 | 0.070 | 0.0042 | - |

| Water | 30 | 0.112 | 0.0068 | - |

| Water (pH 6, 20°C) | 20 | 0.070 | 0.0042 | - |

| Water (pH 7, 20°C) | 20 | 0.068 | 0.0041 | - |

| Water (pH 8, 20°C) | 20 | 0.067 | 0.0041 | - |

| Ethanol | 25 | ~20 | ~1.21 | - |

| 1,4-Dioxane | 25 | 45.42 | 2.75 | 0.193 |

| Acetone | 25 | 39.81 | 2.41 | 0.151 |

| Ethyl Acetate | 25 | 29.82 | 1.81 | 0.104 |

| Chloroform | 25 | 23.45 | 1.42 | 0.077 |

| Acetonitrile | 25 | 18.23 | 1.10 | 0.058 |

| Methanol | 25 | 15.67 | 0.95 | 0.048 |

| n-Butanol | 25 | 11.23 | 0.68 | 0.033 |

| Toluene | 25 | 5.89 | 0.36 | 0.016 |

Note: Some values have been calculated and approximated based on available data from multiple sources. The mole fraction data for organic solvents corresponds to Form II of this compound at 298.15 K (25 °C)[1][2]. Aqueous solubility data is derived from studies on this compound in freshwater[3]. Solubility in ethanol is based on qualitative descriptions of being soluble in approximately 6 parts of the solvent[4].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical development. The following are detailed methodologies for two common and reliable experimental techniques.

Shake-Flask Method

The shake-flask method is a well-established and robust technique for determining the thermodynamic solubility of a compound.[5]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, airtight container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-